Absence of Human Dopamine Transporter (DAT) Inhibition at 10 µM
In a radioligand binding assay, 3-(1-benzylpiperidin-2-yl)propan-1-ol at a concentration of 10 µM produced no inhibition of the human dopamine transporter (DAT) . This contrasts sharply with many benzylpiperidine-based psychostimulants and DAT inhibitors (e.g., certain N-benzylpiperidine analogs) that exhibit significant DAT occupancy at sub-micromolar concentrations. The absence of DAT interaction at 10 µM suggests that this compound is unlikely to produce dopamine-related off-target effects, a property that is critical when selecting a benzylpiperidine scaffold for programs targeting non-dopaminergic CNS receptors (e.g., sigma, cholinergic).
| Evidence Dimension | Inhibition of human dopamine transporter (hDAT) |
|---|---|
| Target Compound Data | No inhibition at 10 µM |
| Comparator Or Baseline | Typical benzylpiperidine DAT inhibitors (e.g., certain 4-substituted analogs) show IC₅₀ values in the 0.1–10 µM range in comparable assays; the absence of activity at 10 µM for the target compound represents a >10- to >100-fold window over active analogs. |
| Quantified Difference | >10-fold lower DAT activity compared to active benzylpiperidines |
| Conditions | Radioligand binding assay, human dopamine transporter, compound concentration 10 µM |
Why This Matters
For research programs targeting non-dopaminergic CNS pathways, this DAT inactivity profile reduces the risk of confounding psychostimulant or hyperlocomotor effects, making the compound a cleaner tool for probing sigma, cholinergic, or other receptor systems.
